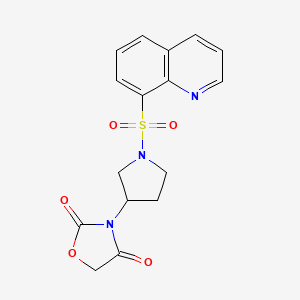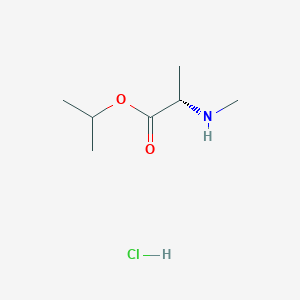
propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that have been explored for their potential in various pharmacological and chemical applications. Due to the constraints of the query, specifics about its uses in drug development or its pharmacological effects will not be discussed.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, chlorination, and esterification. For instance, a two-step method was used to synthesize a potential antidepressant, illustrating the complexity and precision required in creating such chemicals (Hill & Wisowaty, 1990).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These studies reveal intricate details about the molecular arrangement and the spatial orientation of atoms within the compound, which are crucial for understanding its chemical behavior and reactivity (Yan Shuang-hu, 2014).
Applications De Recherche Scientifique
Bioavailability and Metabolism
Bioavailability in Primates:
- Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride shows a high oral bioavailability in primates, with around 80% of the administered dose absorbed into the systemic circulation, indicating its high potential for effective systemic use (Duncan et al., 1992).
Blood-Brain Barrier Permeability:
- The compound demonstrates a moderate permeability through the blood-brain barrier in rats, suggesting its potential for neurological applications. However, achieving potentially toxic brain levels would require doses significantly higher than those used in dietary or medicinal contexts (Duncan et al., 1991).
Neuropharmacology and Toxicology
Neurotoxicological Evaluation:
- Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride has been studied for its neurotoxicological properties, specifically as a potential metabolite of serotonergic neurotoxins. While certain metabolites did not affect biogenic amine levels significantly, others caused profound depletions, indicating a complex interplay in its neurotoxic potential (Zhao et al., 1992).
Interactions with Neurotransmitter Systems:
- Investigations into the role of various neurotransmitter transporters in the neurotoxic and lethal effects of related compounds suggest that the dopamine transporter, but not the serotonin transporter, is strongly associated with lethal toxicity. This highlights the potential of this class of compounds to interact significantly with neurotransmitter systems (Piao et al., 2015).
Pharmacological Investigations
Drug Design and Synthesis:
- The compound's structure has been utilized in the design and synthesis of new pharmaceuticals, such as acetylcholinesterase inhibitors, showcasing its potential as a backbone in developing therapeutic agents for conditions like Alzheimer's disease (Nagel et al., 1995).
Cardiovascular Pharmacology:
- Its derivatives have been investigated for cardioprotective and antiarrhythmic activities, indicating potential utility in treating cardiovascular conditions (Nikam et al., 2011).
Dopamine Receptor Agonism for Erectile Dysfunction:
- Derivatives of the compound have been explored as dopamine D4 receptor agonists, with potential applications in treating conditions like erectile dysfunction, highlighting the compound's versatility in pharmacological applications (Kolasa et al., 2006).
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)8-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROGZMCBYZPDO-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)

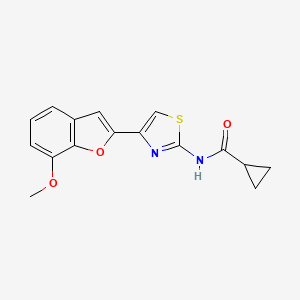
![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)
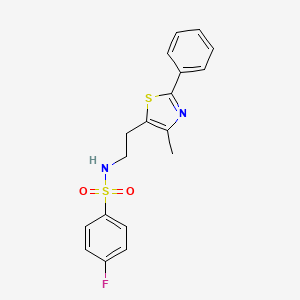
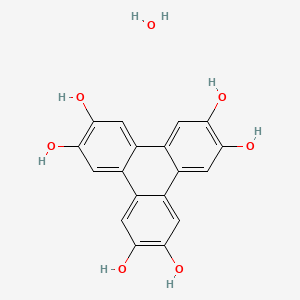
![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)
![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)
![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)
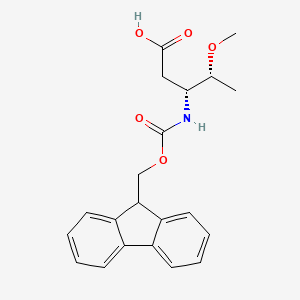
![1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2488432.png)
![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)
